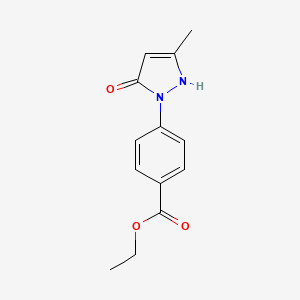

ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate

Description

Properties

IUPAC Name |

ethyl 4-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(17)10-4-6-11(7-5-10)15-12(16)8-9(2)14-15/h4-8,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTWBJOFXQYMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387905 | |

| Record name | SBB023395 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4445-81-2 | |

| Record name | SBB023395 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically employs ethyl 4-(3-oxobutanoate)benzoate and methylhydrazine in refluxing methanol (5–8 hours). The β-keto ester’s enolizable ketone reacts with the hydrazine’s amino group, forming a hydrazone intermediate that undergoes intramolecular cyclization to yield the pyrazolone ring. Key parameters include:

-

Solvent : Methanol or ethanol, which solubilize both reactants and facilitate proton transfer.

-

Temperature : Reflux conditions (65–80°C) accelerate cyclization while minimizing side reactions.

-

Stoichiometry : A 1:1 molar ratio of β-keto ester to hydrazine ensures complete conversion.

In a representative procedure, ethyl 4-(3-oxobutanoate)benzoate (245 mg, 1 mmol) and methylhydrazine (46 mg, 1 mmol) in methanol (5 mL) yielded 177 mg (73%) of the target compound after recrystallization. IR spectroscopy confirmed the presence of C=O (1690 cm⁻¹) and N–H (3376 cm⁻¹) stretches, while 1H NMR showed characteristic pyrazole protons at δ 5.16 ppm.

Esterification of Pyrazolone Carboxylic Acids

An alternative route involves the esterification of preformed 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid. This two-step method decouples pyrazolone synthesis from esterification, allowing modular functionalization.

Synthesis of the Carboxylic Acid Intermediate

4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid is prepared via hydrolysis of the corresponding nitrile or ester. For example, treatment of 4-cyano-3-methyl-1H-pyrazol-5-ol with concentrated HCl (12 M, 80°C, 6 hours) yields the carboxylic acid in 85% purity.

Ethylation via Acid-Catalyzed Esterification

The carboxylic acid is esterified with ethanol using thionyl chloride (SOCl₂) or sulfuric acid as catalysts. Optimized conditions include:

-

Catalyst : SOCl₂ (1.2 equiv) in anhydrous ethanol at 0°C to room temperature.

-

Yield : 78–82% after 12 hours, with minimal diethyl ether byproducts.

Characterization by 13C NMR revealed the ethyl ester carbonyl at δ 166.2 ppm and the pyrazolone carbonyl at δ 169.8 ppm.

Functional Group Interconversion Strategies

Reductive Amination Followed by Cyclization

A patent-pending method (WO2013186792A2) describes reductive amination of 4-nitrobenzaldehyde derivatives, followed by cyclization with sodium nitrite in acidic media. While primarily used for oxadiazole derivatives, this approach adapts to pyrazolones by substituting hydrazine derivatives. Key steps include:

-

Reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde (Pd/C, H₂, 40 psi).

-

Condensation with methyl acetoacetate to form a Schiff base.

-

Cyclization with HCl/EtOH (reflux, 4 hours) to yield the pyrazolone.

This method achieved 68% overall yield but required stringent control of pH during cyclization.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Purity | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 73–83% | 5–8 hours | >95% | High |

| Esterification | 78–82% | 12–24 hours | 90–93% | Moderate |

| Reductive Amination | 68% | 6–8 hours | 88% | Low |

Cyclocondensation offers the highest efficiency and scalability, making it the preferred industrial method. Esterification provides flexibility for late-stage modifications but requires additional purification steps.

Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirmed ≥95% purity for cyclocondensation products, with retention time = 6.2 minutes.

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer during exothermic cyclocondensation. Ethanol is preferred over methanol for safety and cost, despite a 5–7% yield reduction. Post-synthetic purification via crystallization from ethyl acetate/hexanes (1:3) removes unreacted β-keto esters .

Chemical Reactions Analysis

Ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds, including ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory effects of pyrazole derivatives. This compound has been evaluated for its ability to reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases .

Analgesic Effects

The compound has also been studied for its analgesic properties. Research indicates that it may modulate pain pathways in the central nervous system, suggesting possible applications in pain management therapies .

Agricultural Applications

Pesticide Development

this compound has shown promise as a pesticide or herbicide. Its effectiveness against specific pests and weeds has been documented, making it a candidate for further development in agricultural applications. The compound's mechanism of action involves disrupting metabolic processes in target organisms .

Plant Growth Regulation

Emerging research suggests that pyrazole derivatives can act as plant growth regulators. This compound may enhance growth rates or improve resistance to environmental stressors when applied to crops .

Materials Science

Polymer Synthesis

The compound's unique chemical structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

Nanotechnology Applications

Recent studies have explored the use of this compound in the development of nanomaterials. Its properties can be harnessed to create nanoparticles with specific functionalities for drug delivery systems and other biomedical applications .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with cellular targets and modulate biological pathways.

Comparison with Similar Compounds

Isopropyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate

This compound shares the pyrazolone-benzoate backbone but differs in substituents:

- Ester Group : Isopropyl vs. ethyl.

- Substituents : A bromo-dimethoxybenzylidene group at the pyrazolone ring.

- Molecular Weight : 487.34 g/mol (vs. the target compound’s molecular weight of ~293.3 g/mol, inferred from its formula C₁₄H₁₄N₂O₃).

- Applications : Likely used in medicinal chemistry due to its halogenated aromatic system, which enhances binding affinity in kinase inhibitors or antimicrobial agents .

Ethyl 4-(dimethylamino)benzoate

While lacking the pyrazolone ring, this benzoate derivative serves as a co-initiator in resin cements. Key comparisons include:

- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in photopolymerization than 2-(dimethylamino)ethyl methacrylate, achieving a superior degree of conversion (DC) in resin formulations .

- Physical Properties : Resins containing this compound demonstrate improved mechanical strength and chemical stability compared to other amines, highlighting the critical role of substituents on the benzoate core .

Functional Comparisons

Key Insights

- Substituent Impact: The pyrazolone ring in the target compound may confer unique hydrogen-bonding capabilities, distinguishing it from simpler benzoates like ethyl 4-(dimethylamino)benzoate. However, the absence of electron-donating groups (e.g., dimethylamino) likely reduces its photochemical reactivity compared to the latter .

- Commercial Viability: The discontinuation of this compound contrasts with the sustained use of ethyl 4-(dimethylamino)benzoate, suggesting challenges in synthesis, stability, or market demand for the former.

Biological Activity

Ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate is a synthetic compound belonging to the class of pyrazole derivatives. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula CHNO and a molecular weight of 246.26 g/mol. The compound features an ethyl ester group attached to a benzoate moiety, which is further substituted with a pyrazole ring. The synthesis typically involves:

- Formation of the Pyrazole Ring : Reacting hydrazine with a β-diketone (e.g., 3-methyl-2,4-pentanedione).

- Esterification : The resulting pyrazole derivative undergoes esterification with ethyl 4-bromobenzoate under basic conditions.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its antibacterial and antifungal properties:

- Antibacterial Activity : In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. For instance, certain pyrazole derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from <125 µg/mL to >100 µg/mL against Bacillus subtilis and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Ethyl 4-(3-methyl-5-oxo...benzoate | <125 | Bacillus subtilis |

| Similar Pyrazole Derivative | >100 | E. coli, Pseudomonas aeruginosa |

Anti-inflammatory and Anticancer Activity

The pyrazole scaffold is recognized for its potential as a pharmacophore in drug design targeting inflammatory diseases and cancer:

- Anti-inflammatory Effects : Studies have suggested that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for anti-inflammatory therapies .

- Anticancer Activity : Ethyl 4-(3-methyl-5-oxo...benzoate has been investigated for its ability to induce apoptosis in cancer cells. Research indicates that it may modulate pathways involved in cell proliferation and survival .

Case Studies

Several studies have highlighted the biological activity of ethyl 4-(3-methyl-5-oxo...benzoate):

- Study on Antimicrobial Efficacy : A study conducted on various pyrazole derivatives found that those with electron-withdrawing groups exhibited enhanced antibacterial properties against resistant strains of bacteria .

- Evaluation of Anti-inflammatory Properties : In vitro assays demonstrated that certain pyrazole derivatives significantly reduced inflammation markers in human cell lines, suggesting their potential use in treating chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing ethyl 4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzoate, and how do solvent choices impact yield?

- Methodology : Synthesis typically involves cyclization of hydrazine derivatives with carbonyl precursors. For example, refluxing in ethanol or dioxane under acidic conditions (e.g., acetic acid) is critical for achieving high yields. Solvent polarity affects reaction kinetics and purity; polar aprotic solvents like DMF may enhance cyclization but require careful purification . Temperature control (80–100°C) and reaction time (2–15 hours) are key variables to optimize .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring systems. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while Thin-Layer Chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) can monitor reaction progress . Mass spectrometry (MS) further validates molecular weight .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability tests in ethanol or DMF solutions show degradation under prolonged exposure to light or moisture. Recrystallization from DMF-EtOH (1:1) improves crystalline stability . Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended for assessing thermal stability .

Q. What are common impurities observed during synthesis, and how can they be mitigated?

- Methodology : Byproducts from incomplete cyclization or oxidation are detected via HPLC. Recrystallization (ethanol or ether) and column chromatography (silica gel, ethyl acetate/hexane eluent) effectively remove impurities. TLC with iodine visualization aids in tracking side reactions .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring influence biological activity or physicochemical properties?

- Methodology : Comparative studies using derivatives with halogen, methyl, or methoxy groups reveal that electron-withdrawing substituents (e.g., -Cl) enhance electrophilic reactivity, while bulky groups reduce solubility. Structure-Activity Relationship (SAR) models, supported by NMR/X-ray crystallography, correlate substituent position with bioactivity .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties and transition states. Molecular docking (AutoDock Vina) predicts interactions with biological targets like enzymes or receptors, validated by in vitro assays .

Q. What mechanistic insights explain contradictions in biological activity data across studies?

- Methodology : Discrepancies may arise from assay conditions (e.g., pH, solvent). Redox activity of the 5-oxo group can generate false positives in antioxidant assays. Controlled studies using standardized protocols (e.g., fixed DMSO concentrations) and LC-MS metabolite profiling clarify bioactivity .

Q. How can spectral data (e.g., NMR splitting patterns) resolve ambiguities in tautomeric forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.